molecular formula C20H12N2O2 B13745023 5-Nitro-7H-dibenzo(c,g)carbazole CAS No. 188970-78-7

5-Nitro-7H-dibenzo(c,g)carbazole

Katalognummer: B13745023
CAS-Nummer: 188970-78-7
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: OLQFNNHHJOCEBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-7H-dibenzo(c,g)carbazole: is an organic compound with the molecular formula C20H12N2O2 . It is a derivative of 7H-dibenzo(c,g)carbazole, characterized by the presence of a nitro group at the 5th position. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-7H-dibenzo(c,g)carbazole typically involves the nitration of 7H-dibenzo(c,g)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Nitro-7H-dibenzo(c,g)carbazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the mechanisms of action of similar environmental pollutants .

Medicine: Research into the medicinal applications of this compound includes its potential use in cancer therapy. Its derivatives are being explored for their ability to interact with DNA and inhibit the growth of cancer cells .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices .

Wirkmechanismus

The mechanism of action of 5-Nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular components, particularly DNA. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1, which facilitates its conversion to reactive species .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other derivatives. This modification enhances its potential as a research tool and its applicability in various scientific and industrial fields .

Eigenschaften

CAS-Nummer

188970-78-7

Molekularformel

C20H12N2O2

Molekulargewicht

312.3 g/mol

IUPAC-Name

9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H

InChI-Schlüssel

OLQFNNHHJOCEBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.